molecular formula C9H9ClO3 B3045434 (3-Methoxyphenoxy)acetyl chloride CAS No. 106967-74-2

(3-Methoxyphenoxy)acetyl chloride

Cat. No.: B3045434
CAS No.: 106967-74-2
M. Wt: 200.62 g/mol
InChI Key: TVVBVERHHKVWFG-UHFFFAOYSA-N
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Description

(3-Methoxyphenoxy)acetyl chloride is an organic compound with the chemical formula C9H9ClO3. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both an acetyl chloride group and a methoxyphenoxy group, making it a valuable reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Methoxyphenoxy)acetyl chloride can be synthesized by reacting 3-methoxyphenol with anhydrous thionyl chloride. The reaction is typically carried out at low temperatures to control the reactivity and ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of large-scale reactors where 3-methoxyphenol is continuously fed into a reaction chamber containing thionyl chloride. The reaction is monitored and controlled to maintain optimal conditions, ensuring high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: (3-Methoxyphenoxy)acetyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(3-Methoxyphenoxy)acetyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3-Methoxyphenoxy)acetyl chloride involves its reactivity with nucleophiles. The acetyl chloride group is highly reactive and readily undergoes nucleophilic substitution reactions. This reactivity is exploited in various synthetic applications to introduce the (3-methoxyphenoxy)acetyl group into target molecules .

Comparison with Similar Compounds

Uniqueness: (3-Methoxyphenoxy)acetyl chloride is unique due to the position of the methoxy group at the meta position, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the physical and chemical properties of the compound compared to its ortho and para counterparts .

Properties

IUPAC Name

2-(3-methoxyphenoxy)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-12-7-3-2-4-8(5-7)13-6-9(10)11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVBVERHHKVWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10545018
Record name (3-Methoxyphenoxy)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106967-74-2
Record name 2-(3-Methoxyphenoxy)acetyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106967-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Methoxyphenoxy)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 500 mL flask fitted with a stir-bar, addition funnel, and an Ar inlet was charged with 3-methoxyphenoxyacetic acid (20.0 g, 110 mmol), CH2Cl2 (120 mL), and DMF (0.2 mL). Oxalyl chloride (2M in CH2Cl2, 69 mL, 137 mmol) was added to the resultant solution over 45 min forming an orange solution. The mixture stirred overnight at rt. The solution was concentrated in vacuo to give 22.7 g of 47b as an orange oil (100%). HPLC analysis (15:10:75 H2O:A1:MeOH) showed a purity of 93% with a retention time of 3.9 min.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
solvent
Reaction Step One
Quantity
69 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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